N-Phenyl-2-(5-pyridin-4-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
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Overview
Description
WAY-304871 is a chemical compound known for its potential as a ubiquitin ligase inhibitor Ubiquitin ligases are enzymes that play a crucial role in the process of ubiquitination, which is essential for protein degradation and regulation within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-304871 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Detailed synthetic routes are often proprietary and may require access to specialized chemical literature or patents.
Industrial Production Methods
Industrial production of WAY-304871 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would also include purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-304871 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of WAY-304871 may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
WAY-304871 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the mechanisms of ubiquitin ligase inhibition and to develop new synthetic methodologies.
Biology: It is used to investigate the role of ubiquitination in cellular processes and to identify potential therapeutic targets for diseases related to protein degradation.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of WAY-304871 involves its interaction with ubiquitin ligases, inhibiting their activity and thereby affecting the ubiquitination process. This inhibition can lead to the accumulation of specific proteins within cells, which can have various downstream effects on cellular function and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
WAY-304871 can be compared with other ubiquitin ligase inhibitors, such as:
MG132: A proteasome inhibitor that also affects the ubiquitin-proteasome pathway.
Bortezomib: A drug used in the treatment of multiple myeloma that inhibits the proteasome and affects ubiquitination.
WAY-304871 is unique in its specific mechanism of action and its potential applications in various fields. Its ability to selectively inhibit certain ubiquitin ligases makes it a valuable tool for research and potential therapeutic development.
Properties
CAS No. |
335218-59-2 |
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Molecular Formula |
C15H13N5OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-phenyl-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13N5OS/c21-13(17-12-4-2-1-3-5-12)10-22-15-18-14(19-20-15)11-6-8-16-9-7-11/h1-9H,10H2,(H,17,21)(H,18,19,20) |
InChI Key |
PBHQJIGZLPAKKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |
solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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